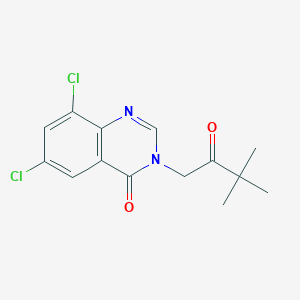![molecular formula C18H16N2O2 B7533600 3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7533600.png)
3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazolinone core with a 2,4-dimethylphenyl substituent, making it a subject of interest for its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminobenzamide with 2,4-dimethylbenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the quinazolinone ring or the substituent groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of 3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit cell proliferation by targeting specific kinases or signaling pathways.
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4-one: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group.
3-Benzylquinazolin-4-one: Features a benzyl substituent, offering different biological activities.
2-(2,3-Dihydroxyphenyl)quinazolin-4-one: Known for its antioxidant properties.
Uniqueness
3-[2-(2,4-Dimethylphenyl)-2-oxoethyl]quinazolin-4-one is unique due to its specific substituent pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the 2,4-dimethylphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-14(13(2)9-12)17(21)10-20-11-19-16-6-4-3-5-15(16)18(20)22/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFXGKIMSCJUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
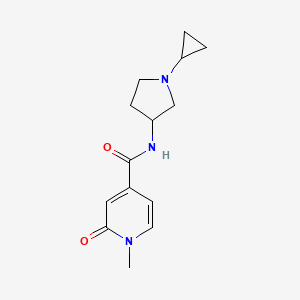
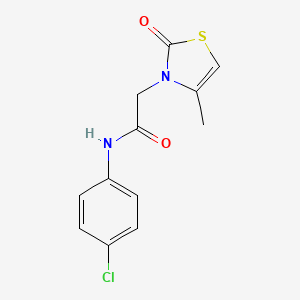
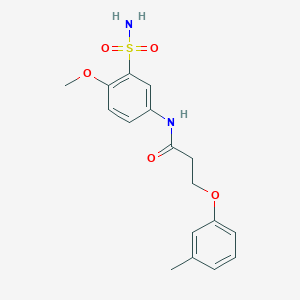
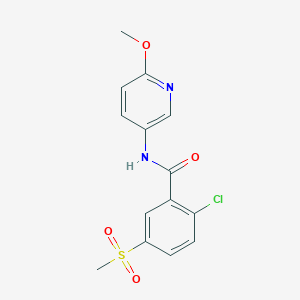
![N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide](/img/structure/B7533586.png)
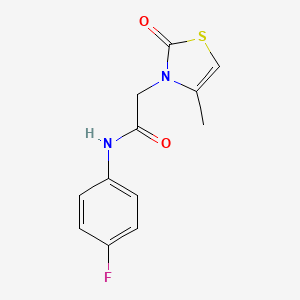
![1-(cyclopropanecarbonyl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]piperidine-3-carboxamide](/img/structure/B7533589.png)
![2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide](/img/structure/B7533596.png)
![Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine](/img/structure/B7533604.png)
![1-(2-Chloropyridin-3-yl)-3-[3-[(2-chloropyridin-3-yl)carbamoylamino]-4-methylphenyl]urea](/img/structure/B7533610.png)
![N-[2-[(3-fluoro-4-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B7533615.png)
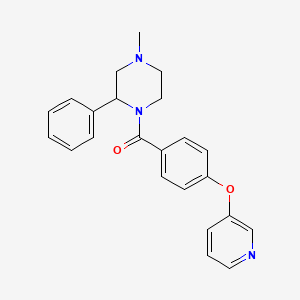
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpyrrolidin-2-yl)methanamine](/img/structure/B7533625.png)
